molecular formula C19H21N3O4S B445966 6-Ethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-Ethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B445966
M. Wt: 387.5g/mol
InChI Key: HLHABTSJZMQSBA-UHFFFAOYSA-N
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Description

6-Ethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a benzothiophene core, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction, often using ethyl halides in the presence of a strong base.

    Attachment of the Nitrobenzoyl Group: The nitrobenzoyl group is attached through an acylation reaction, typically using 4-methyl-3-nitrobenzoyl chloride and a suitable amine.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the intermediate with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: The nitro group can be reduced to an amine, which can further participate in various chemical reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Various substituted benzothiophenes.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. It may also serve as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 6-Ethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • Ethyl 6-benzyl-2-[(4-methyl-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
  • Dimethyl 2-[(4-methyl-3-nitrobenzoyl)amino]terephthalate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its benzothiophene core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

By comparing it with similar compounds, researchers can identify unique features that contribute to its specific reactivity, stability, and potential applications. This comparative analysis can guide the design of new compounds with enhanced properties for targeted applications.

Properties

Molecular Formula

C19H21N3O4S

Molecular Weight

387.5g/mol

IUPAC Name

6-ethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C19H21N3O4S/c1-3-11-5-7-13-15(8-11)27-19(16(13)17(20)23)21-18(24)12-6-4-10(2)14(9-12)22(25)26/h4,6,9,11H,3,5,7-8H2,1-2H3,(H2,20,23)(H,21,24)

InChI Key

HLHABTSJZMQSBA-UHFFFAOYSA-N

SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]

Origin of Product

United States

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